N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an N-(2,5-difluorophenyl)acetamide moiety at position 3. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heterocycle known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3/c1-2-31-16-6-3-14(4-7-16)18-12-20-22(30)27(9-10-28(20)26-18)13-21(29)25-19-11-15(23)5-8-17(19)24/h3-12H,2,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSJUHJVRMLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS Number: 941876-55-7) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18F2N4O3
- Molecular Weight : 424.4 g/mol
- Structural Features : Contains a difluorophenyl group and a pyrazolo[1,5-a]pyrazine moiety which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific activities of this compound are being explored in various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrazines. For instance:
- A series of compounds demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for structurally related compounds .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Pyrazolo[1,5-a]pyrazines have been associated with inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
The exact mechanisms by which this compound exerts its effects are still under investigation. However, possible mechanisms include:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.
- Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt which are crucial in cancer progression.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrazines to enhance biological activity:
- A study reported that modifications to the ethoxy group led to increased antibacterial efficacy against resistant strains .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Core Heterocycle
- Target Compound : Pyrazolo[1,5-a]pyrazine.
- Triazolopyrimidines (): Feature a fused triazole and pyrimidine ring. Examples include flumetsulam (herbicide) and antiviral triazolopyrimidine derivatives .
- Quinazolines (): Contain a fused benzene and pyrimidine ring, often associated with antimicrobial activity .
Substituent Analysis
Herbicidal Potential
- Triazolopyrimidines (): Flumetsulam inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Derivatives in showed herbicidal activity at 100 μg/mL, with chiral centers improving efficacy by ~20% .
Antiviral Activity
Antimicrobial Activity
- Quinazoline Derivatives (): Compound 5k inhibited Fusarium graminearum (wheat blight) by 78% at 50 μg/mL, outperforming the control drug hymexazol (70%) .
- Target Compound : The ethoxyphenyl group may mimic quinazoline’s aromatic interactions with microbial enzymes, but the absence of a quinazoline scaffold or aldehyde hydrazone moiety likely shifts its activity profile.
Key Research Findings
- Substituent Impact: Fluorine and ethoxy groups in the target compound may synergize to enhance bioavailability and target binding compared to non-fluorinated analogs (e.g., oxadixyl) .
- Chirality : highlights that chiral centers in triazolopyrimidines boost herbicidal activity; if the target’s acetamide moiety adopts a chiral configuration, similar enhancements could occur .
- Activity Gaps : Unlike triazolopyrimidines with TMV inhibition () or quinazolines with antimicrobial effects (), the target’s pyrazolo[1,5-a]pyrazine core may favor herbicidal applications akin to flumetsulam .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
